(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
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Overview
Description
(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is an organic compound characterized by the presence of methoxy groups attached to a benzyl and an ethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxy-1-methyl-ethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amine group, converting it to a primary amine or other reduced forms.
Substitution: The benzyl and ethylamine groups can participate in various substitution reactions, including electrophilic aromatic substitution and nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Various substituted benzyl and ethylamine derivatives.
Scientific Research Applications
(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine exerts its effects involves interactions with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The amine group can interact with receptors or enzymes, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
2-Methoxybenzylamine: Shares the methoxybenzyl structure but lacks the additional methoxy-ethylamine group.
2-Methoxybenzyl chloride: A precursor in the synthesis of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine.
2-Methoxybenzaldehyde: An oxidation product of the methoxybenzyl group.
Uniqueness: this compound is unique due to its dual methoxy groups and the combination of benzyl and ethylamine structures. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(9-14-2)13-8-11-6-4-5-7-12(11)15-3/h4-7,10,13H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCDSZMJJVOLIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956968 |
Source
|
Record name | 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355818-30-3 |
Source
|
Record name | 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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